Homodihydrocapsaicin

描述

This compound has been reported in Capsicum annuum, Phylica pubescens, and Capsicum annuum var. annuum with data available.

See also: Capsicum (part of); Paprika (part of); Locoto (part of) ... View More ...

属性

IUPAC Name |

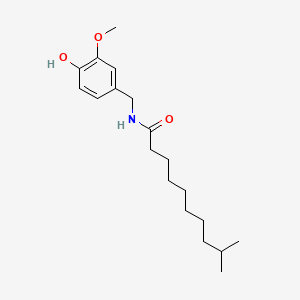

N-[(4-hydroxy-3-methoxyphenyl)methyl]-9-methyldecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31NO3/c1-15(2)9-7-5-4-6-8-10-19(22)20-14-16-11-12-17(21)18(13-16)23-3/h11-13,15,21H,4-10,14H2,1-3H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKDLSISGGARWFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30174127 | |

| Record name | Decanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-9-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30174127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Homodihydrocapsaicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036330 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

20279-06-5 | |

| Record name | Homodihydrocapsaicin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20279-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homodihydrocapsaicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020279065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-9-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30174127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HOMODIHYDROCAPSAICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QE35S0T20Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Homodihydrocapsaicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036330 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

70 - 71 °C | |

| Record name | Homodihydrocapsaicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036330 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Homodihydrocapsaicin's Interaction with TRPV1 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the molecular mechanism of action of homodihydrocapsaicin, a significant capsaicinoid compound, on the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. We detail the binding kinetics, channel gating, and subsequent intracellular signaling cascades. This document summarizes key quantitative metrics, provides detailed experimental protocols for studying these interactions, and includes visualizations of the critical pathways and workflows to support advanced research and development in pharmacology and neuroscience.

Introduction to TRPV1 and this compound

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that functions as a polymodal integrator of noxious stimuli, including high temperatures (>43°C), acidic conditions, and various chemical compounds.[1][2] Expressed predominantly in primary sensory neurons, its activation is a key event in pain and neuroinflammatory pathways.[3][4]

Capsaicinoids are a class of pungent molecules found in chili peppers of the Capsicum genus. Among these, this compound is a notable analogue and congener of capsaicin. Like capsaicin, it acts as a potent agonist of the TRPV1 receptor, contributing to the sensation of pungency.[5] Understanding its specific mechanism of action is crucial for the development of novel analgesics and therapeutic agents targeting the TRPV1 pathway.[6]

Molecular Mechanism of Action

The activation of the TRPV1 receptor by this compound is a multi-step process involving precise molecular interactions, leading to ion channel opening and initiation of a nerve impulse. The mechanism is analogous to that of capsaicin, the most studied vanilloid.

Ligand Binding

This compound binds to a specific pocket located within the transmembrane domains of the TRPV1 channel.[1][7] This binding site is formed by residues from the S3 and S4 transmembrane segments and the S4-S5 linker of one subunit, and the S5 and S6 segments of an adjacent subunit.[7]

The binding process is characterized by:

-

A "Tail-Up, Head-Down" Configuration: The molecule orients itself within the binding pocket with its hydrophobic acyl tail pointing towards the extracellular side and its vanillyl "head" group positioned deeper within the transmembrane domain.[1][8]

-

Key Molecular Interactions: The stability of the ligand-receptor complex is maintained by a combination of hydrogen bonds and van der Waals interactions between the this compound molecule and key amino acid residues within the pocket, such as Threonine (T550) and Glutamic acid (E570) in rat TRPV1.[1][8]

Channel Gating and Ion Influx

Upon binding, this compound stabilizes the TRPV1 channel in its open conformation. This gating mechanism is believed to operate via a "pull-and-contact" model where the bound ligand interacts with the S4-S5 linker, inducing a conformational change that pulls on the S6 helix. This movement of the S6 helices from all four subunits opens the central ion pore.[9]

Once open, the channel is permeable to cations, leading to a significant influx of Calcium (Ca²⁺) and Sodium (Na⁺) ions into the neuron.[1][10] This rapid influx of positive charge depolarizes the cell membrane.

Downstream Signaling Pathways

The depolarization of the neuronal membrane triggers an action potential, which propagates along the nerve fiber to the central nervous system, resulting in the perception of pain and heat.[1][11] The influx of Ca²⁺ also acts as a critical second messenger, initiating several intracellular signaling cascades.[11] These pathways involve the activation of calcium-dependent enzymes such as Protein Kinase A (PKA), Protein Kinase C (PKC), and Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), which can modulate channel activity and contribute to phenomena like hypersensitivity and desensitization.[11]

Quantitative Data on Capsaicinoid-TRPV1 Interaction

While specific binding affinity constants for this compound are not widely published, its activity can be compared to the well-characterized capsaicin. This compound exhibits approximately half the pungency of capsaicin.[5]

| Parameter | This compound | Capsaicin | Dihydrocapsaicin | Notes |

| Pungency (SHU) | 8,600,000[5] | 16,000,000[12] | 16,000,000[12] | Scoville Heat Units (SHU) are a measure of pungency. |

| EC₅₀ | Not widely reported | ~0.4 - 2.2 µM[3][11] | ~0.02 µM | The concentration for 50% maximal effect; varies by expression system and assay conditions. |

| Binding Affinity (Ka) | Not widely reported | ~10⁶ M⁻¹[7] | Not widely reported | Association constant for a single subunit. |

Experimental Protocols

Studying the effects of this compound on TRPV1 typically involves functional assays that measure the consequences of channel activation, such as ion influx or changes in membrane potential.

Calcium Imaging Assay

This is a high-throughput method to measure Ca²⁺ influx upon TRPV1 activation in a population of cells.

Objective: To quantify the increase in intracellular calcium concentration in TRPV1-expressing cells following the application of this compound.

Methodology:

-

Cell Culture: Plate HEK-293 cells stably or transiently expressing the TRPV1 channel onto 96-well plates or glass coverslips. Culture for 24-48 hours to allow adherence.

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent indicator (e.g., 2-5 µM Fluo-4 AM or Fura-2 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).

-

Remove the culture medium and wash the cells with HBSS.

-

Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.

-

-

Washing: After incubation, gently wash the cells two to three times with HBSS to remove excess dye.

-

Compound Application and Measurement:

-

Place the plate or coverslip into a fluorescence plate reader or onto a fluorescence microscope stage.

-

Record a baseline fluorescence reading for 1-2 minutes.

-

Using an automated injection system or manual pipetting, add varying concentrations of this compound to the cells.

-

Immediately begin recording the change in fluorescence intensity over time (e.g., for 5-10 minutes). For Fura-2, this involves ratiometric imaging at 340/380 nm excitation.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) relative to the baseline fluorescence (F₀).

-

Plot the peak response against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC₅₀ value.

-

Patch-Clamp Electrophysiology

This technique provides high-resolution measurement of the ion currents flowing through individual TRPV1 channels in real-time.

Objective: To directly measure the electrical currents generated by TRPV1 channel opening in response to this compound.

Methodology:

-

Solutions:

-

External Solution (mM): 140 NaCl, 5 KCl, 2.5 CaCl₂, 1 MgSO₄, 10 HEPES, 10 Glucose. Adjust pH to 7.4.

-

Internal (Pipette) Solution (mM): 140 CsCl (or K-Gluconate), 5 NaCl, 0.5 EGTA, 10 HEPES. Adjust pH to 7.2.

-

-

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.

-

Cell Preparation: Place a coverslip with adherent TRPV1-expressing cells into a recording chamber on an inverted microscope and perfuse with the external solution.

-

Recording (Whole-Cell Configuration):

-

Under visual control, approach a single cell with the patch pipette.

-

Apply gentle negative pressure to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

-

Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette, establishing a "whole-cell" configuration. This allows electrical access to the entire cell.

-

Clamp the membrane potential at a holding voltage (e.g., -60 mV).

-

-

Compound Application and Measurement:

-

Establish a stable baseline current recording.

-

Perfuse the cell with the external solution containing a known concentration of this compound.

-

Record the resulting inward current at the holding potential. To determine the current-voltage (I-V) relationship, apply a series of voltage steps or ramps.

-

-

Data Analysis:

-

Measure the peak amplitude of the this compound-evoked current.

-

Plot current amplitude against agonist concentration to determine EC₅₀.

-

Analyze the I-V curve to characterize the rectification properties of the channel current.

-

Conclusion

This compound is a potent agonist of the TRPV1 receptor, operating through a well-defined mechanism of binding to a transmembrane pocket, inducing channel gating, and causing a significant influx of cations. This leads to neuronal depolarization and the activation of intracellular signaling pathways. The quantitative and methodological details provided in this guide offer a framework for researchers and drug developers to further investigate the therapeutic potential of modulating the TRPV1 channel with this compound and other related vanilloids.

References

- 1. Understand spiciness: mechanism of TRPV1 channel activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TRPV1: A Target for Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TRPV1 Recapitulates Native Capsaicin Receptor in Sensory Neurons in Association with Fas-Associated Factor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Natural Active Ingredients and TRPV1 Modulation: Focus on Key Chemical Moieties Involved in Ligand–Target Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The capsaicin binding affinity of wildtype and mutant TRPV1 ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Understanding TRPV1 activation by ligands: Insights from the binding modes of capsaicin and resiniferatoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Voltage-Dependent Interaction of Capsaicine and Protons on TRPV1-Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chili Pepper Heat Range Guide | Magic Plant Farms [magicplantfarms.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. The capsaicin binding affinity of wildtype and mutant TRPV1 ion channels [escholarship.org]

An In-depth Technical Guide to the Biosynthesis of Homodihydrocapsaicin in Capsicum

Audience: Researchers, scientists, and drug development professionals.

Introduction

Homodihydrocapsaicin is a naturally occurring capsaicinoid found in chili peppers (Capsicum species). It is an analog of capsaicin and dihydrocapsaicin, the two most abundant and pungent capsaicinoids. While present in smaller quantities, this compound contributes to the overall pungency and sensory profile of chili peppers. This technical guide provides a comprehensive overview of the biosynthesis of this compound, detailing the metabolic pathways, key enzymes, and relevant quantitative data. Furthermore, it outlines experimental protocols for the extraction and quantification of this minor capsaicinoid, and visualizes the core processes through detailed diagrams.

The Biosynthesis Pathway of this compound

The biosynthesis of this compound is a branch of the well-established capsaicinoid biosynthetic pathway. This pathway is a convergence of two primary metabolic routes: the phenylpropanoid pathway, which provides the vanillylamine moiety, and the branched-chain fatty acid pathway, which synthesizes the acyl moiety. In the case of this compound, the acyl group is 9-methyldecanoic acid, which is derived from the catabolism of the amino acid L-leucine.

The Phenylpropanoid Pathway: Synthesis of Vanillylamine

The synthesis of vanillylamine begins with the amino acid L-phenylalanine. A series of enzymatic reactions, including deamination, hydroxylation, and methylation, converts L-phenylalanine into ferulic acid. The final steps to vanillylamine are not as definitively characterized as the preceding steps, but are thought to involve a CoA-ligation, chain shortening, and amination.

The Branched-Chain Fatty Acid Pathway: Synthesis of 9-Methyldecanoyl-CoA from Leucine

The fatty acid component of this compound, 9-methyldecanoic acid, is synthesized from the branched-chain amino acid L-leucine. This pathway involves the catabolism of leucine to produce isovaleryl-CoA, which then serves as a primer for fatty acid synthesis. A series of chain elongation steps, each adding two carbons, ultimately results in the formation of 9-methyldecanoyl-CoA.

The Final Condensation Step

The biosynthesis of this compound culminates in the condensation of vanillylamine and 9-methyldecanoyl-CoA. This reaction is catalyzed by the enzyme Capsaicin Synthase (CS), an acyltransferase. The specificity of CS for different acyl-CoA substrates is a key determinant of the final capsaicinoid profile in a given Capsicum cultivar.

Quantitative Data

Quantitative data on the biosynthesis of this compound is limited, particularly concerning the kinetic properties of the enzymes involved in the leucine catabolic pathway in Capsicum. The following tables summarize the available quantitative information.

Table 1: Relative Abundance of this compound in Various Capsicum Species

| Capsicum Species | Relative Abundance of this compound (% of total capsaicinoids) | Reference |

| C. annuum | 1-5% | [1] |

| C. frutescens | ~1% | [2] |

| C. chinense | 1-2% | [3] |

Table 2: Enzyme Kinetic Data for Key Enzymes in the this compound Biosynthesis Pathway

| Enzyme | Substrate | Km | Vmax | Organism/Source | Reference |

| Branched-chain aminotransferase (BCAT) | L-leucine | Data not available | Data not available | Capsicum spp. | |

| Branched-chain α-keto acid dehydrogenase (BCKDH) | α-ketoisocaproate | Data not available | Data not available | Capsicum spp. | |

| Capsaicin Synthase (CS) | 8-methyl-nonenoic acid | 8.2 µM | 217 µmol/mg protein/h | Capsicum sp. | [4] |

| Capsaicin Synthase (CS) | 9-methyldecanoyl-CoA | Data not available | Data not available | Capsicum spp. |

Experimental Protocols

Extraction of this compound from Capsicum Fruit

This protocol describes a general method for the extraction of capsaicinoids, including this compound, from chili pepper samples.

Materials:

-

Fresh or dried Capsicum fruit

-

Methanol or acetonitrile (HPLC grade)

-

Mortar and pestle or a laboratory blender

-

Centrifuge

-

Syringe filters (0.45 µm)

-

Solid-Phase Extraction (SPE) cartridges (C18) (optional, for cleanup)

Procedure:

-

Sample Preparation: Dry the Capsicum fruit and grind them into a fine powder.

-

Extraction: Accurately weigh a known amount of the powdered sample (e.g., 1 gram) and place it in a suitable container. Add a measured volume of extraction solvent (e.g., 10 mL of methanol or acetonitrile).

-

Sonication/Agitation: Sonicate the mixture for 30 minutes or agitate on a shaker for 1-2 hours at room temperature to ensure efficient extraction.

-

Centrifugation: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 15 minutes to pellet the solid material.

-

Filtration: Carefully decant the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulate matter.

-

SPE Cleanup (Optional): For cleaner samples, the filtered extract can be passed through a pre-conditioned C18 SPE cartridge. The capsaicinoids are retained on the cartridge and can be eluted with a small volume of methanol or acetonitrile.

-

Final Preparation: The filtered (and optionally cleaned-up) extract is now ready for analysis. The extract may need to be diluted with the mobile phase to fall within the calibration range of the analytical instrument.

Quantification of this compound by UPLC-MS/MS

This protocol outlines a sensitive and selective method for the quantification of this compound using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

Instrumentation:

-

UPLC system with a binary solvent manager and a sample manager

-

Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: A reversed-phase C18 column with a small particle size (e.g., ≤ 1.8 µm) is recommended for high resolution of minor capsaicinoids.

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the capsaicinoids. The gradient should be optimized to achieve baseline separation of this compound from other capsaicinoids.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Injection Volume: 1 - 5 µL

-

Column Temperature: 30 - 40 °C

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound. The exact m/z values will depend on the specific adduct formed (e.g., [M+H]+).

-

Precursor Ion (Q1): m/z corresponding to the protonated molecule of this compound.

-

Product Ion (Q3): A characteristic fragment ion of this compound.

-

-

Source Parameters: Optimize parameters such as capillary voltage, cone voltage, desolvation gas flow, and source temperature to maximize the signal for this compound.

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by plotting the peak area of the MRM transition against the concentration of the standards.

-

Quantify the amount of this compound in the extracted samples by interpolating their peak areas on the calibration curve.

Mandatory Visualizations

References

- 1. Characterization of Different Capsicum Varieties by Evaluation of Their Capsaicinoids Content by High Performance Liquid Chromatography, Determination of Pungency and Effect of High Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diversity in Capsaicin and Dihydrocapsaicin Content in Hot Pepper Genotypes [jscimedcentral.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

Unveiling the Pungent Realm: A Technical Guide to the Discovery and Isolation of Novel Capsaicinoids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for discovering and isolating novel capsaicinoids, with a particular focus on compounds like homodihydrocapsaicin. As the interest in the therapeutic potential of capsaicinoids continues to grow, particularly for their analgesic properties mediated through the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, the need for robust methods to identify and purify new structural analogs becomes increasingly critical. This document outlines the biosynthetic origins of these compounds, details established and advanced experimental protocols for their extraction and purification, and presents the crucial signaling pathway through which they exert their physiological effects.

Quantitative Overview of Major Capsaicinoids

Capsaicinoids are a group of alkaloids responsible for the pungent sensation in chili peppers (genus Capsicum). While capsaicin and dihydrocapsaicin are the most abundant, constituting up to 90% of the total capsaicinoid content, a variety of minor capsaicinoids, including this compound, contribute to the overall pungency profile.[1][2] The "hotness" is quantified using Scoville Heat Units (SHU).[1] this compound, for instance, accounts for approximately 1% of the total capsaicinoid mixture and possesses about half the pungency of capsaicin, with a rating of 8,600,000 SHU in its pure form.[2][3]

| Capsaicinoid | Typical Percentage of Total Capsaicinoids | Scoville Heat Units (SHU) of Pure Compound | Molar Mass ( g/mol ) |

| Capsaicin | 69% | 16,000,000 | 305.41 |

| Dihydrocapsaicin | 22% | 16,000,000 | 307.43 |

| Nordihydrocapsaicin | 7% | 9,100,000 | 293.40 |

| Homocapsaicin | 1% | 8,600,000 | 319.44 |

| This compound | 1% | 8,600,000 | 321.46 [3] |

Experimental Protocols for Isolation and Characterization

The discovery and isolation of novel capsaicinoids is a multi-step process that begins with extraction from plant material, followed by chromatographic separation and subsequent structural elucidation. Recent advancements in analytical techniques have enabled the identification of previously unknown capsaicinoids.[4]

Extraction of Capsaicinoids from Capsicum Fruit

A common foundational step is the solvent extraction of capsainoids from dried and powdered chili pepper fruit.[1]

Materials:

-

Dried and finely ground Capsicum fruit powder

-

Methanol or Ethanol (HPLC grade)[5]

-

Acetonitrile (HPLC grade)[1]

-

Mortar and pestle or a high-speed blender[1]

-

0.45 µm syringe filters[1]

-

Rotary evaporator

-

Ultrasonic bath

Protocol:

-

Weigh a precise amount of the dried pepper powder (e.g., 10 g).

-

Add a suitable volume of extraction solvent (e.g., 100 mL of methanol) to the powder.

-

For enhanced extraction efficiency, sonicate the mixture in an ultrasonic bath for 30-60 minutes.[6]

-

Alternatively, perform maceration by stirring the mixture at room temperature for several hours or overnight.

-

Separate the solid material by centrifugation or filtration.

-

Collect the supernatant and concentrate it under reduced pressure using a rotary evaporator to obtain the crude oleoresin extract.

-

The crude extract can be redissolved in a suitable solvent for further purification.

Chromatographic Separation and Purification

High-Performance Liquid Chromatography (HPLC) is the most reliable and widely used method for the separation and quantification of capsaicinoids.[6][7] For the isolation of novel compounds, semi-preparative HPLC is employed.[4]

Instrumentation and Conditions:

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a UV or photodiode array (PDA) detector.

-

Column: A C18 reversed-phase column is most common.

-

Mobile Phase: A gradient of acetonitrile and water, often with a small percentage of formic acid or acetic acid to improve peak shape.[8]

-

Detection: UV detection at 280 nm.[9]

-

Flow Rate: Typically 1.0 mL/min for analytical scale and higher for semi-preparative scale.

Protocol:

-

Dissolve the crude oleoresin extract in the mobile phase.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

Inject the sample into the HPLC system.

-

Run a gradient elution method to separate the different capsaicinoids.

-

Collect fractions corresponding to the peaks of interest.

-

For novel compounds, which are often present in low concentrations, multiple runs and pooling of fractions may be necessary.

-

Analyze the collected fractions for purity using analytical HPLC.

-

Evaporate the solvent from the purified fractions to obtain the isolated capsaicinoid.

Structural Elucidation

Once a novel capsaicinoid is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS) is used to determine the molecular weight and fragmentation pattern of the compound, providing initial structural clues.[10][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for unambiguously determining the complete chemical structure and stereochemistry of the isolated compound.[4][12]

Visualizing Key Pathways and Workflows

Capsaicinoid Biosynthesis Pathway

Capsaicinoids are synthesized in the placental tissue of chili pepper fruits through the convergence of the phenylpropanoid and the branched-chain fatty acid pathways.[13] The phenylpropanoid pathway provides the vanillylamine moiety, while the branched-chain fatty acid pathway supplies the acyl group that is condensed with vanillylamine by the enzyme capsaicin synthase.[14]

Caption: The biosynthetic pathway of capsaicinoids in Capsicum species.

Experimental Workflow for Novel Capsaicinoid Discovery

The process of discovering and identifying novel capsaicinoids follows a logical progression from raw plant material to a fully characterized compound.

Caption: A typical experimental workflow for the isolation of novel capsaicinoids.

TRPV1 Signaling Pathway Activation

Capsaicin and its analogs exert their effects by activating the TRPV1 ion channel, which is a non-selective cation channel predominantly found on nociceptive sensory neurons.[15][16]

Caption: The signaling pathway of TRPV1 activation by capsaicinoids.

The continued exploration of the chemical diversity within the Capsicum genus, coupled with modern analytical and purification techniques, promises the discovery of more novel capsaicinoids. These new compounds may offer unique pharmacological profiles, paving the way for the development of next-generation therapeutics targeting the TRPV1 receptor and related pathways.

References

- 1. benchchem.com [benchchem.com]

- 2. shabaopenwu.com [shabaopenwu.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. biorxiv.org [biorxiv.org]

- 5. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]

- 6. biotechnologyjournal.usamv.ro [biotechnologyjournal.usamv.ro]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. [PDF] Separation and Quantitative Analysis of Capsaicinoids in Chili Peppers by Reversed-Phase Argentation LC | Semantic Scholar [semanticscholar.org]

- 10. dl.astm.org [dl.astm.org]

- 11. Quantitative analysis of capsaicinoids in fresh peppers, oleoresin capsicum and pepper spray products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Molecular biology of capsaicinoid biosynthesis in chili pepper (Capsicum spp.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Understand spiciness: mechanism of TRPV1 channel activation by capsaicin [escholarship.org]

- 16. Understand spiciness: mechanism of TRPV1 channel activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Homodihydrocapsaicin: Natural Sources and Extraction Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homodihydrocapsaicin, a naturally occurring capsaicinoid found in chili peppers, contributes to the overall pungency and possesses distinct sensory and potential therapeutic properties. While it is a minor constituent of the capsaicinoid family, its isolation and characterization are of growing interest for pharmaceutical and nutraceutical applications. This technical guide provides an in-depth overview of the natural sources of this compound, detailing its presence in various Capsicum species. Furthermore, it presents a comprehensive analysis of modern and classical extraction and purification techniques, including Supercritical Fluid Extraction (SFE), Microwave-Assisted Extraction (MAE), and Ultrasound-Assisted Extraction (UAE), followed by chromatographic separation. Detailed experimental protocols, quantitative data on extraction yields, and a discussion of the underlying signaling pathways are provided to serve as a valuable resource for researchers in the field.

Natural Sources of this compound

This compound is a lipophilic alkaloid found exclusively in the fruits of plants belonging to the Capsicum genus.[1][2] It is one of the five major naturally occurring capsaicinoids, alongside capsaicin, dihydrocapsaicin, nordihydrocapsaicin, and homocapsaicin.[2] Typically, this compound constitutes a minor fraction, approximately 1%, of the total capsaicinoid content in most chili pepper varieties.[3]

The concentration of this compound, like other capsaicinoids, varies significantly depending on the Capsicum species and cultivar, as well as environmental and cultivation factors.[3] While capsaicin and dihydrocapsaicin are the most abundant, certain varieties may have relatively higher proportions of minor capsaicinoids. For instance, some studies have reported detectable levels of this compound in various cultivars of Capsicum annuum, Capsicum frutescens, and Capsicum chinense.[2][3]

Table 1: Relative Abundance of Major Capsaicinoids in Capsicum Species

| Capsaicinoid | General Abundance Range (% of Total Capsaicinoids) |

| Capsaicin | 40 - 70% |

| Dihydrocapsaicin | 20 - 40% |

| Nordihydrocapsaicin | 2 - 10% |

| Homocapsaicin | < 2% |

| This compound | ~1% |

Note: Values are approximate and can vary significantly between different pepper varieties.

Extraction Methodologies

The extraction of this compound is intrinsically linked to the extraction of the entire capsaicinoid profile from the chili pepper matrix. The subsequent challenge lies in the separation and purification of this minor component from its more abundant structural analogs. This section details various extraction techniques, from conventional to modern, and provides an overview of subsequent purification steps.

Conventional Extraction: Soxhlet Extraction

Soxhlet extraction is a classical and exhaustive method for solid-liquid extraction. It offers high extraction efficiency due to the continuous cycling of fresh, hot solvent over the sample.

Experimental Protocol: Soxhlet Extraction of Capsaicinoids

-

Sample Preparation: Dried chili peppers are finely ground to a consistent particle size to maximize the surface area for extraction.

-

Apparatus Setup: A Soxhlet extractor is assembled with a round-bottom flask containing the extraction solvent, the Soxhlet chamber with a thimble containing the ground pepper sample, and a condenser.

-

Extraction Process: The solvent is heated to its boiling point. The solvent vapor travels up to the condenser, where it liquefies and drips into the thimble containing the sample. The solvent fills the thimble and, upon reaching a specific level, siphons back into the round-bottom flask, carrying the extracted capsaicinoids. This cycle is repeated for several hours (typically 6-8 hours).

-

Solvent Evaporation: After extraction, the solvent is removed from the extract, usually with a rotary evaporator, to yield the crude oleoresin rich in capsaicinoids.

Table 2: Soxhlet Extraction Parameters for Capsaicinoids

| Parameter | Value | Reference |

| Solvent | Methanol, Ethanol, Acetone, n-Hexane | [4][5] |

| Extraction Time | 6 - 8 hours | [6] |

| Temperature | Boiling point of the solvent | [6] |

Modern Extraction Techniques

Modern extraction methods offer several advantages over conventional techniques, including reduced extraction times, lower solvent consumption, and often higher selectivity.

UAE utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material disrupts the cell walls, enhancing solvent penetration and mass transfer of the target compounds.[7]

Experimental Protocol: Ultrasound-Assisted Extraction of Capsaicinoids

-

Sample Preparation: 10 g of finely ground, dried chili pepper powder is placed in a flask.

-

Solvent Addition: 100 mL of methanol is added to the flask.

-

Ultrasonication: The flask is placed in an ultrasonic bath and sonicated at a controlled temperature (e.g., 50°C) for a specified duration (e.g., 30-60 minutes).[6][8]

-

Filtration and Concentration: The extract is filtered to remove solid particles, and the solvent is evaporated under reduced pressure to obtain the crude capsaicinoid extract.

Table 3: Optimized Parameters for Ultrasound-Assisted Extraction of Capsaicinoids

| Parameter | Value | Reference |

| Solvent | Methanol | [8] |

| Temperature | 50°C | [8] |

| Extraction Time | 10 - 60 minutes | [6][8] |

| Sample-to-Solvent Ratio | 1:10 (g/mL) |

MAE employs microwave energy to heat the solvent and the moisture within the plant material. This rapid, localized heating creates pressure that ruptures the plant cells, releasing the target compounds into the solvent.[9][10]

Experimental Protocol: Microwave-Assisted Extraction of Capsaicinoids

-

Sample Preparation: A specific amount of ground chili pepper (e.g., 2 g) is placed in a microwave-safe extraction vessel.

-

Solvent Addition: The extraction solvent (e.g., acetone) is added to the vessel.

-

Microwave Irradiation: The vessel is sealed and subjected to microwave irradiation at a controlled power and for a specific duration (e.g., 30% power for 7 minutes).[10]

-

Cooling and Filtration: After irradiation, the vessel is cooled, and the extract is filtered to separate the solid residue.

-

Solvent Removal: The solvent is evaporated to yield the crude capsaicinoid extract.

Table 4: Optimized Parameters for Microwave-Assisted Extraction of Capsaicinoids

| Parameter | Value | Reference |

| Solvent | Acetone, Ethanol | [5][9] |

| Temperature | 120 - 125°C | [5][11] |

| Extraction Time | 5 - 15 minutes | [9][11] |

| Microwave Power | 150 - 500 W | [5][11] |

SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. Supercritical fluids possess properties of both liquids and gases, allowing for efficient penetration into the plant matrix and effective dissolution of the target compounds. SFE is considered a "green" technology due to the use of a non-toxic, non-flammable, and readily available solvent.[12][13]

Experimental Protocol: Supercritical Fluid Extraction of Capsaicinoids

-

Sample Preparation: Dried and ground chili pepper is packed into an extraction vessel.

-

System Pressurization and Heating: The system is pressurized with CO₂ and heated to the desired supercritical conditions (e.g., 33 MPa and 41°C).[13]

-

Co-solvent Addition (Optional): A co-solvent like ethanol may be added to the supercritical CO₂ to enhance the extraction of more polar compounds.[13]

-

Extraction: The supercritical fluid is passed through the extraction vessel, dissolving the capsaicinoids.

-

Separation: The pressure is reduced in a separator vessel, causing the CO₂ to return to its gaseous state and the capsaicinoid extract to precipitate.

-

Collection: The crude oleoresin is collected from the separator.

Table 5: Optimized Parameters for Supercritical Fluid Extraction of Capsaicinoids

| Parameter | Value | Reference |

| Supercritical Fluid | Carbon Dioxide (CO₂) | [12] |

| Pressure | 33 MPa | [13] |

| Temperature | 41°C | [13] |

| Co-solvent | Ethanol (optional) | [13] |

| Extraction Time | 90 minutes | [14] |

Purification of this compound

Following the initial extraction, the crude oleoresin contains a mixture of capsaicinoids, fats, waxes, and pigments. The purification of this compound requires advanced chromatographic techniques to separate it from the other closely related capsaicinoids.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a powerful technique for isolating and purifying individual compounds from a mixture. By scaling up analytical HPLC methods, larger quantities of pure compounds can be obtained.

Experimental Protocol: Preparative HPLC for this compound

-

Sample Preparation: The crude capsaicinoid extract is dissolved in the mobile phase and filtered through a 0.45 µm filter.

-

Chromatographic System: A preparative HPLC system equipped with a C18 column is used.

-

Mobile Phase: A gradient of acetonitrile and water is typically employed to achieve separation. For example, a linear gradient from 40% to 70% acetonitrile over 20 minutes can be effective.[6]

-

Detection: A UV detector set at 280 nm is used to monitor the elution of the capsaicinoids.

-

Fraction Collection: Fractions are collected as the individual capsaicinoid peaks elute from the column. This compound typically elutes after capsaicin and dihydrocapsaicin.[6]

-

Purity Analysis and Solvent Removal: The purity of the collected fractions is confirmed using analytical HPLC. The solvent is then removed from the purified fractions, often by lyophilization or rotary evaporation, to yield pure this compound.

Counter-Current Chromatography (CCC)

Counter-current chromatography is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample. It is particularly well-suited for the separation of natural products. High-speed counter-current chromatography (HSCCC) is a modern application of this technique.

Signaling Pathways

The biological effects of this compound, like other capsaicinoids, are primarily mediated through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[15][16] TRPV1 is a non-selective cation channel predominantly expressed in sensory neurons.

TRPV1 Activation and Signal Transduction

Activation of the TRPV1 receptor by capsaicinoids leads to an influx of cations, primarily Ca²⁺ and Na⁺, into the neuron.[15] This influx depolarizes the cell membrane, generating an action potential that is transmitted to the central nervous system, resulting in the sensation of heat and pain.

Prolonged activation of TRPV1 leads to a desensitization of the receptor, rendering the neuron less responsive to subsequent stimuli. This desensitization is a key mechanism behind the analgesic effects of capsaicinoids.

Experimental Workflows

The overall process for obtaining pure this compound from chili peppers involves a series of sequential steps, from initial extraction to final purification.

Conclusion

The isolation of this compound from its natural sources presents a significant challenge due to its low abundance and the presence of structurally similar capsaicinoids. This guide has outlined the primary natural sources and detailed various extraction and purification methodologies. Modern techniques such as SFE, MAE, and UAE offer efficient and environmentally friendly alternatives to conventional methods. The successful purification of this compound relies on advanced chromatographic techniques like preparative HPLC and CCC. A thorough understanding of the underlying signaling pathways, primarily through the TRPV1 receptor, is crucial for elucidating its biological activity and potential therapeutic applications. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to further explore the potential of this minor but significant capsaicinoid.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization of Different Capsicum Varieties by Evaluation of Their Capsaicinoids Content by High Performance Liquid Chromatography, Determination of Pungency and Effect of High Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diversity in Capsaicin and Dihydrocapsaicin Content in Hot Pepper Genotypes [jscimedcentral.com]

- 4. tandfonline.com [tandfonline.com]

- 5. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Ultrasound-assisted extraction of capsaicinoids from peppers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of capsaicinoids in peppers by microwave-assisted extraction-high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Multivariate optimisation of microwave-assisted extraction of capsaicin from Capsicum frutescens L. and quantitative analysis by 1H-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Supercritical fluids and fluid mixtures to obtain high-value compounds from Capsicum peppers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 2024.sci-hub.se [2024.sci-hub.se]

- 15. researchgate.net [researchgate.net]

- 16. csclub.uwaterloo.ca [csclub.uwaterloo.ca]

Pharmacological profile of Homodihydrocapsaicin

An In-depth Technical Guide on the Pharmacological Profile of Homodihydrocapsaicin

Introduction

This compound is a naturally occurring capsaicinoid, an analog and congener of capsaicin, found in chili peppers of the Capsicum genus.[1] It is one of the less abundant capsaicinoids, constituting approximately 1% of the total capsaicinoid content in chili peppers.[1] Like its more prevalent counterparts, capsaicin and dihydrocapsaicin, it is responsible for the pungent or "hot" sensation associated with consuming these peppers.[2][3] Structurally, it shares the characteristic vanilloid head, amide mid-region, and a hydrophobic alkyl tail, which are crucial for its pharmacological activity.[4] While less studied than capsaicin, its pharmacological profile is understood to be qualitatively similar, primarily involving interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel.[5][6] This document provides a comprehensive technical overview of the pharmacological profile of this compound, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Quantitative Data

This compound is a lipophilic, colorless, and odorless crystalline to waxy compound.[1] Its pungency and physicochemical characteristics are summarized below.

| Parameter | Value | Reference |

| Chemical Formula | C₁₉H₃₁NO₃ | [1][7] |

| Molar Mass | 321.461 g·mol⁻¹ | [1] |

| Pungency (Scoville Scale) | 8,600,000 SHU | [1] |

| Relative Pungency | Approximately half the pungency of capsaicin | [1] |

Pharmacodynamics

Mechanism of Action: TRPV1 Receptor Activation

The primary molecular target for this compound, like all capsaicinoids, is the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel.[3][8] TRPV1 is a non-selective cation channel predominantly expressed on the sensory neurons of nociceptors.[3][9]

Activation Process:

-

Binding: Being lipophilic, this compound readily crosses the cell membrane to access its binding site on the intracellular side of the TRPV1 channel.[6][10] The binding occurs within a pocket formed by transmembrane segments.[6][9]

-

Channel Gating: Upon binding, the compound stabilizes the open state of the channel.[6]

-

Cation Influx: This leads to the influx of cations, primarily Calcium (Ca²⁺) and Sodium (Na⁺), into the neuron.[2][6]

-

Depolarization: The influx of positive ions causes membrane depolarization, which, if it reaches the threshold, generates an action potential.[6][10] This action potential is then propagated along the neuron to the central nervous system, where it is perceived as a pungent, hot, and painful sensation.[2]

Signaling Pathways

The activation of TRPV1 by this compound initiates a cascade of intracellular signaling events. The initial Ca²⁺ influx is a critical trigger for downstream pathways that mediate neurogenic inflammation and pain modulation.

Pharmacological Effects

-

Analgesia: The initial excitatory and painful effect of this compound is followed by a period of desensitization.[2] High or repeated doses lead to a long-lasting analgesic state where the sensory nerve endings become defunctionalized, rendering them insensitive to a range of noxious stimuli.[2][11] This is due to Ca²⁺-dependent mechanisms that lead to a reversible refractory state of the nociceptors.[11]

-

Anti-inflammatory Activity: Capsaicinoids, including this compound, have demonstrated anti-inflammatory properties.[12][13] The proposed mechanisms include the inhibition of pro-inflammatory signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, which reduces the secretion of inflammatory cytokines like TNF-α and IL-6.[12][14]

Pharmacokinetics

Specific pharmacokinetic data for this compound is limited. However, its profile is expected to be very similar to that of capsaicin and dihydrocapsaicin.

-

Absorption: Capsaicinoids are readily absorbed from the gastrointestinal tract and can also be absorbed topically through the skin.[3][15] Absorption from the jejunum and ileum is particularly efficient and occurs via a non-active transport process.[15]

-

Metabolism: The primary site of metabolism for capsaicinoids is the liver, involving cytochrome P450 (CYP450) enzymes.[4][16] Key metabolic pathways include aliphatic hydroxylation of the alkyl side chain and aromatic hydroxylation of the vanilloid ring.[16][17] These metabolic transformations generally lead to detoxification, producing metabolites with significantly reduced or no pungency and pharmacological activity.[16][17] Some metabolism may also occur in the jejunal tissue, indicating a first-pass effect.[15]

-

Excretion: Metabolites are excreted in the urine.[17]

| Parameter (Reference: Capsaicin) | Value | Route | Reference |

| Half-life (t½) | Approx. 24 hours | Topical | [3] |

| Cmax (90 mg/kg dose) | 737.94 ng/mL | Oral (gavage) | [18] |

| AUC₀-∞ (90 mg/kg dose) | 5285.9 ng·h/mL | Oral (gavage) | [18] |

Note: The table above shows pharmacokinetic data for capsaicin as a reference. Values for this compound are expected to be comparable.

Toxicological Profile

The toxicological profile of this compound has not been extensively studied, but inferences can be drawn from related capsaicinoids. At high concentrations, capsaicinoids can be neurotoxic to sensory neurons.[19] Some in vitro studies on capsaicin and dihydrocapsaicin have suggested potential mutagenicity in the absence of metabolic activation, possibly through a phenoxy radical intermediate.[20] However, in vivo assays have generally produced negative results, suggesting a low likelihood of genotoxicity.[21]

Experimental Protocols

Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard method for the extraction and quantification of this compound from a sample matrix (e.g., chili powder).[22]

Methodology:

-

Sample Preparation:

-

Grind dried sample material into a fine, homogenous powder.

-

Perform solvent extraction by sonicating a known mass of the powder in HPLC-grade acetonitrile or methanol for a specified time (e.g., 30 minutes).[23][24]

-

Centrifuge the mixture to pellet solid debris.

-

Filter the supernatant through a 0.45 µm syringe filter to remove particulates.[22]

-

-

HPLC Analysis:

-

Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).[22]

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and acidified water (e.g., with 0.1% formic or acetic acid).[22][24]

-

Flow Rate: Typically 1.0 mL/min.[22]

-

Detection: UV detector at 280 nm or a fluorescence detector for higher sensitivity.[22][23][24]

-

-

Data Analysis:

-

Identify the this compound peak by comparing its retention time to that of a pure standard.

-

Quantify the concentration by creating a calibration curve from serial dilutions of the standard.[22]

-

Protocol 2: In Vitro Assessment of TRPV1 Activity

This protocol describes a fluorescence-based calcium flux assay to measure the activation of TRPV1 by this compound in a cell-based model.[25][26]

Methodology:

-

Cell Culture:

-

Assay Procedure:

-

Load the cells with a calcium-sensitive fluorescent indicator dye, such as Fluo-4 AM or Fura-2 AM, by incubating them in a buffer containing the dye.[25][26]

-

Wash the cells to remove excess extracellular dye.

-

Prepare serial dilutions of this compound in an appropriate assay buffer.

-

Use a fluorometric imaging plate reader (FLIPR) or a fluorescence plate reader to measure the baseline fluorescence.[28]

-

Add the this compound solutions to the wells and immediately begin recording the change in fluorescence intensity over time.[28] An increase in fluorescence corresponds to an increase in intracellular Ca²⁺, indicating TRPV1 activation.

-

-

Data Analysis:

-

Calculate the peak fluorescence response for each concentration of this compound.

-

Plot the response against the logarithm of the concentration and fit the data to a dose-response curve to determine the EC₅₀ value.

-

Protocol 3: In Vivo Assessment of Analgesia

This protocol details a capsaicin-induced hyperalgesia model in rodents to evaluate the analgesic efficacy of this compound.[29][30]

Methodology:

-

Animal Acclimation:

-

House rodents (rats or mice) in a controlled environment and acclimate them to the testing apparatus (e.g., Von Frey filament testing chambers).[29]

-

-

Baseline Testing:

-

Measure the baseline nociceptive threshold. For mechanical allodynia, use Von Frey filaments to determine the paw withdrawal threshold. For thermal hyperalgesia, use a Hargreaves apparatus or hot plate.[29]

-

-

Compound Administration:

-

Administer this compound or a vehicle control via the desired route (e.g., systemic injection, oral gavage).

-

-

Induction of Hyperalgesia:

-

Post-Induction Testing:

-

At set time points after capsaicin injection (e.g., 30 minutes), re-measure the nociceptive thresholds using the same method as in baseline testing.[29]

-

-

Data Analysis:

-

Compare the paw withdrawal thresholds of the this compound-treated group to the vehicle-treated group. A significant increase in the threshold in the treated group indicates an analgesic effect.

-

Conclusion

This compound is a pharmacologically active capsaicinoid that functions as a potent agonist of the TRPV1 ion channel. Its profile is characterized by the induction of acute pain and neurogenic inflammation, followed by a lasting period of analgesia due to sensory neuron desensitization. Its mechanism of action, pharmacokinetics, and anti-inflammatory potential are analogous to the more extensively studied capsaicin. While specific quantitative data for this compound remain sparse, its established presence and pungency confirm its contribution to the overall pharmacological effects of Capsicum extracts. Further research focusing specifically on this analog could elucidate subtle differences in its profile and better define its potential as a standalone therapeutic agent for pain and inflammation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Capsaicin: Current Understanding of Its Mechanisms and Therapy of Pain and Other Pre-Clinical and Clinical Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical and Pharmacological Aspects of Capsaicin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological activity of capsaicin: Mechanisms and controversies (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural Active Ingredients and TRPV1 Modulation: Focus on Key Chemical Moieties Involved in Ligand–Target Interaction [mdpi.com]

- 6. Understand spiciness: mechanism of TRPV1 channel activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C19H31NO3 | CID 3084336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Capsaicin, Nociception and Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rational discovery of new capsaicin analogues as TRPV1 activators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activity-dependent targeting of TRPV1 with a pore-permeating capsaicin analog - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Capsaicin affects macrophage anti-inflammatory activity via the MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Gastrointestinal absorption and metabolism of capsaicin and dihydrocapsaicin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. METABOLISM OF CAPSAICINOIDS BY P450 ENZYMES: A REVIEW OF RECENT FINDINGS ON REACTION MECHANISMS, BIO-ACTIVATION, AND DETOXIFICATION PROCESSES - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Metabolism of capsaicinoids: evidence for aliphatic hydroxylation and its pharmacological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Preparation, characterization, and pharmacokinetics study of capsaicin via hydroxypropyl-beta-cyclodextrin encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Neurotoxicity and long lasting analgesia induced by capsaicinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The mutagenicity of capsaicin and dihydrocapsaicin in V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Studies of the toxicological potential of capsinoids: V. Genotoxicity studies of dihydrocapsiate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. hort [journals.ashs.org]

- 24. biotechnologyjournal.usamv.ro [biotechnologyjournal.usamv.ro]

- 25. Fluorescence-Based Assay for TRPV1 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. A Stable Cell Line Co-expressing hTRPV1 and GCaMP6s: A Novel Cell-based Assay For High-throughput Screening of hTRPV1 Agonists - Shi - Combinatorial Chemistry & High Throughput Screening [snv63.ru]

- 28. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 29. meliordiscovery.com [meliordiscovery.com]

- 30. creative-bioarray.com [creative-bioarray.com]

Homodihydrocapsaicin CAS number and molecular weight

This technical guide provides a comprehensive overview of homodihydrocapsaicin, a capsaicinoid found in chili peppers. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, experimental protocols, and biological signaling pathways.

This compound is a naturally occurring capsaicinoid, an analog and congener of capsaicin found in chili peppers (Capsicum)[1]. It constitutes approximately 1% of the total capsaicinoid mixture and possesses about half the pungency of capsaicin[1]. It is characterized as a lipophilic, colorless, and odorless crystalline to waxy compound[1]. On the Scoville scale, it measures 8,600,000 SHU (Scoville Heat Units)[1].

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | References |

| CAS Number | 20279-06-5 | [1][2][3][4] |

| Molecular Formula | C₁₉H₃₁NO₃ | [1][2][3][4] |

| Molecular Weight | 321.45 g/mol | [2][3] |

| IUPAC Name | N-[(4-Hydroxy-3-methoxyphenyl)methyl]-9-methyldecanamide | [1] |

| Purity (Typical) | ≥98% by HPLC | [2][3] |

| Physical Description | Solid; Crystalline to waxy compound | [1][4] |

| Solubility | Soluble in DMSO | [3][5] |

| Storage Conditions | 0°C (short term); -20°C (long term), desiccated | [2][3] |

Experimental Protocols: Preparation of In Vivo Formulations

Accurate and reproducible experimental results depend on the correct preparation of test compounds. Below are detailed methodologies for preparing this compound solutions for in vivo administration. These protocols are for reference, and researchers should develop appropriate methods based on their specific experimental models and administration routes[5].

Protocol 1: Formulation with PEG300 and Tween 80

This protocol is suitable for achieving a clear solution at a concentration of ≥ 2.5 mg/mL (7.78 mM)[6].

Materials:

-

This compound I

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Saline

Procedure:

-

Prepare a stock solution of this compound I in DMSO.

-

For the final formulation, combine the solvents in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline[5][6].

-

To prepare 1 mL of the working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly[6].

-

Add 50 µL of Tween-80 to the mixture and ensure it is evenly dispersed[6].

-

Add 450 µL of Saline to bring the total volume to 1 mL[6].

-

If any precipitation occurs, gentle heating and/or sonication can be used to aid dissolution[6]. It is recommended to prepare this working solution fresh on the day of use[6].

Biological Activity and Signaling Pathways

This compound, like other capsaicinoids, exerts its biological effects primarily through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel[7][8]. TRPV1 is a non-selective cation channel with high permeability to calcium (Ca²⁺)[8].

Mechanism of Action:

-

TRPV1 Activation: this compound binds to the TRPV1 receptor located on the cell membrane of sensory neurons and other cell types[8].

-

Cation Influx: This binding event triggers the opening of the channel, leading to an influx of extracellular cations, most notably Ca²⁺[8].

-

Second Messenger Signaling: The resulting increase in intracellular Ca²⁺ concentration initiates a cascade of downstream signaling events. Ca²⁺ is a versatile second messenger that can activate a variety of calcium-dependent proteins and enzymes[8].

-

Pathway Modulation: This can lead to the activation of several signaling pathways, including the MAPK (Mitogen-Activated Protein Kinase) pathway, which is involved in cellular processes such as proliferation and apoptosis[8][9]. The activation of TRPV1 and subsequent signaling can influence processes like adipogenesis and nociceptive signaling[7][8].

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. chemfarms.com [chemfarms.com]

- 3. aobious.com [aobious.com]

- 4. This compound | C19H31NO3 | CID 3084336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound I | TargetMol [targetmol.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Capsaicin: Current Understanding of Its Mechanisms and Therapy of Pain and Other Pre-Clinical and Clinical Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. phcogj.com [phcogj.com]

An In-Depth Technical Guide to the Lipophilicity and Solubility of Homodihydrocapsaicin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homodihydrocapsaicin is a naturally occurring capsaicinoid found in chili peppers of the Capsicum genus. As an analog of capsaicin, the compound responsible for the pungent sensation of chili peppers, this compound contributes to the overall heat profile and biological activity of these plants.[1][2] Although it is a minor component of the total capsaicinoid mixture, typically accounting for about 1%, its distinct "numbing burn" and prolonged sensory effects make it a subject of interest in pharmacology and drug development.[1] Understanding the physicochemical properties of this compound, particularly its lipophilicity and solubility, is crucial for its application in pharmaceutical formulations and for elucidating its mechanism of action. This technical guide provides a comprehensive overview of the available data on the lipophilicity and solubility of this compound, detailed experimental protocols for their determination, and an examination of its primary signaling pathway.

Physicochemical Properties

This compound is described as a lipophilic, colorless, and odorless crystalline to waxy compound.[1] Its chemical structure, N-[(4-hydroxy-3-methoxyphenyl)methyl]-9-methyldecanamide, is similar to capsaicin, with the key difference being the saturation of the acyl chain. This structural similarity largely dictates its physicochemical behavior.

Lipophilicity

Lipophilicity, a critical parameter in drug design and development, describes a compound's ability to dissolve in fats, oils, lipids, and nonpolar solvents. It is commonly expressed as the logarithm of the partition coefficient (logP), which measures the equilibrium distribution of a compound between an aqueous and a lipophilic phase, typically octanol and water.

Given the structural similarities among capsaicinoids, a comparative analysis can provide an estimate of this compound's lipophilicity. The table below presents available experimental and computed logP values for major capsaicinoids. The trend suggests that the saturation of the acyl chain and its length influence lipophilicity. As this compound has a longer saturated acyl chain than dihydrocapsaicin, its logP value is expected to be slightly higher.

Table 1: Comparison of Lipophilicity (logP) of Major Capsaicinoids

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Experimental logP | Computed logP |

| Capsaicin | C18H27NO3 | 305.41 | 3.7 | 3.98 |

| Dihydrocapsaicin | C18H29NO3 | 307.43 | 4.0 | 4.23 |

| This compound | C19H31NO3 | 321.46 | Not Available | 5.0 |

| Nordihydrocapsaicin | C17H27NO3 | 293.40 | Not Available | 3.74 |

| Homocapsaicin | C19H29NO3 | 319.44 | Not Available | 4.47 |

Note: Experimental logP values for capsaicin and dihydrocapsaicin are from various literature sources. Computed logP values are from PubChem.

Solubility

The solubility of a compound is another critical factor influencing its bioavailability and formulation. This compound, being a lipophilic molecule, exhibits poor solubility in water but is soluble in various organic solvents.[4] Quantitative solubility data for pure this compound is limited, but information from commercial suppliers and comparative data with capsaicin provide valuable insights.

Table 2: Solubility of this compound

| Solvent | Solubility | Concentration (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | 50 mg/mL[5] | 155.55 mM[5] | Sonication is recommended for dissolution.[5] |

| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 2.5 mg/mL[6] | ≥ 7.78 mM[6] | In vivo formulation.[6] |

| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL[6] | ≥ 7.78 mM[6] | In vivo formulation.[6] |

| Water | Sparingly soluble | - | Similar to capsaicin, which is practically insoluble in water.[4] |

| Ethanol | Soluble | - | Inferred from the high solubility of capsaicin in ethanol.[4] |

| Acetone | Soluble | - | Inferred from the high solubility of capsaicin in acetone.[4] |

Experimental Protocols

Determination of Lipophilicity (logP) by Shake-Flask Method

The shake-flask method is the gold standard for the experimental determination of the partition coefficient.

Objective: To determine the n-octanol/water partition coefficient (P) of this compound.

Materials:

-

This compound

-

n-Octanol (reagent grade)

-

Purified water (HPLC grade)

-

Phosphate buffered saline (PBS), pH 7.4

-

Glass flasks with stoppers

-

Mechanical shaker

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system for quantification

Procedure:

-

Pre-saturation of Solvents: Mix n-octanol and water (or PBS) in a large container and shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

-

Preparation of this compound Solution: Prepare a stock solution of this compound in pre-saturated n-octanol at a known concentration.

-

Partitioning: In a glass flask, add a known volume of the this compound stock solution in n-octanol and a known volume of pre-saturated water (or PBS). The volume ratio of the two phases should be adjusted based on the expected logP value.

-

Equilibration: Stopper the flask and place it on a mechanical shaker. Shake at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24 hours).

-

Phase Separation: After shaking, allow the flask to stand undisturbed until the two phases have clearly separated. Centrifugation can be used to facilitate a clean separation.

-

Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of this compound in each phase using a suitable analytical method such as UV-Vis spectrophotometry or HPLC.

-

Calculation of logP: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

References

- 1. researchgate.net [researchgate.net]

- 2. Lipophilicity of capsaicinoids and capsinoids influences the multiple activation process of rat TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A comprehensive review of capsaicin: Biosynthesis, industrial productions, processing to applications, and clinical uses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Capsaicin: Physicochemical properties, cutaneous reactions and potential applications in painful and inflammatory conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anticancer Activity of Region B Capsaicin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

Homodihydrocapsaicin's role in the pungency of chili peppers

An In-depth Technical Guide: The Role of Homodihydrocapsaicin in the Pungency of Chili Peppers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Capsaicinoids are the class of compounds responsible for the pungent sensation, or "heat," associated with chili peppers of the Capsicum genus. While capsaicin and dihydrocapsaicin are the most abundant and studied of these compounds, a complete understanding of chili pepper pungency requires a deeper look into the roles of the less prevalent, yet significant, minor capsaicinoids. This technical guide focuses on this compound, a minor capsaicinoid that contributes uniquely to the overall sensory profile of chili peppers. We will explore its chemical properties, its specific role in pungency, its mechanism of action via the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, its biosynthetic origins, and the analytical methods used for its quantification. This document aims to provide a comprehensive resource for professionals in research, science, and drug development who are interested in the nuanced pharmacology of capsaicinoids.

Introduction to Capsaicinoids and Pungency

The genus Capsicum produces a variety of structurally related alkaloids known as capsaicinoids.[1] These compounds are exclusive to chili peppers and are responsible for the "burning" sensation they elicit.[2] The primary capsaicinoids, capsaicin and dihydrocapsaicin, constitute 80-90% of the total capsaicinoid content in most pepper varieties.[3] The remaining percentage is composed of several minor capsaicinoids, including nordihydrocapsaicin, homocapsaicin, and this compound.[2][4]

This compound, although present in small amounts (typically around 1% of the total capsaicinoid mixture), plays a distinct role in the sensory experience of pungency.[5][6] It is reported to produce a "numbing burn" sensation, particularly in the throat, which is prolonged and more difficult to alleviate than the pungency from other capsaicinoids.[5][6] Understanding the contribution of individual capsaicinoids like this compound is crucial for fields ranging from food science to pharmacology, where these compounds are explored for their analgesic and metabolic properties.[7][8]

Physicochemical Properties of this compound

This compound is a lipophilic, colorless, and odorless crystalline to waxy compound.[5][6] Like all capsaicinoids, its structure consists of a vanillylamine head and a fatty acid tail. It is an analog of capsaicin.[5]

-

IUPAC Name: N-[(4-Hydroxy-3-methoxyphenyl)methyl]-9-methyldecanamide[5]

-

Chemical Formula: C₁₉H₃₁NO₃[5]

-

Molar Mass: 321.461 g·mol⁻¹[5]

Quantitative Analysis of Pungency

The pungency of chili peppers and pure capsaicinoids is quantified using the Scoville scale, which measures the "heat" in Scoville Heat Units (SHU).[9] While originally an organoleptic test, it has largely been replaced by more accurate and reproducible chromatographic methods like High-Performance Liquid Chromatography (HPLC).[1] The SHU value is directly correlated with the concentration of capsaicinoids.

Pure this compound has a pungency rating of 8,600,000 SHU, which is approximately half the pungency of pure capsaicin.[5]

Table 1: Pungency of Major and Minor Capsaicinoids

| Capsaicinoid | Abbreviation | Scoville Heat Units (SHU) | Relative Abundance |

|---|---|---|---|

| Capsaicin | C | 16,000,000 | ~69% |

| Dihydrocapsaicin | DHC | 16,000,000 | ~22% |

| Nordihydrocapsaicin | NDHC | 9,100,000 | ~7% |

| This compound | HDHC | 8,600,000 | ~1% |

| Homocapsaicin | HC | 8,600,000 | ~1% |

Data sourced from references[5][10][11]. Relative abundance can vary significantly based on pepper cultivar and growing conditions.

Mechanism of Action: The TRPV1 Receptor

The sensation of pungency is initiated by the activation of a specific receptor found on sensory neurons. All capsaicinoids, including this compound, exert their effects by acting as agonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[12][13]

TRPV1 is a non-selective cation channel that is highly permeable to calcium (Ca²⁺) and sodium (Na⁺) ions.[12][14][15] It functions as a polymodal sensor, meaning it can be activated by a variety of stimuli, including high temperatures (>43°C), acidic conditions, and endogenous lipids, in addition to capsaicinoids.[12][14]